molecular formula C32H20Br4N2 B1384057 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene CAS No. 222166-46-3

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

Cat. No. B1384057
CAS RN: 222166-46-3
M. Wt: 752.1 g/mol
InChI Key: ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
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Description

“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a chemical compound with the molecular formula C32H20Br4N2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” involves several steps. The process typically starts with 3,6-dibromo-carbazole and involves various reagents and conditions . The yield of the final product can vary depending on the specific conditions used .


Molecular Structure Analysis

The molecular structure of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is characterized by two carbazole units linked by a benzene ring . The carbazole units are substituted with bromine atoms at the 3 and 6 positions . The compound has a non-planar structure due to steric repulsion of hydrogen atoms .


Physical And Chemical Properties Analysis

“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a solid at room temperature . It has a molecular weight of 752.1 g/mol . The compound is soluble in tetrahydrofuran . Its exact melting point is 319 °C .

Scientific Research Applications

Electrochromic Properties

  • Copolymers Containing Carbazole : Compounds similar to 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene have been synthesized and used to create copolymers with electrochromic properties. These copolymers exhibit significant changes in transmittance, making them suitable for applications in electrochromic devices (Aydın & Kaya, 2013).

  • Electrochromic Materials : Another study synthesized a monomer similar to 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene and used it to create electrochromic materials that show color changes under different electrical potentials. These materials have potential uses in electrochromic devices (Xu et al., 2012).

Charge-Transfer Complexes

  • Charge-Transfer Complex Formation : Compounds structurally related to 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene have been used to form charge-transfer complexes with various π-acceptors. These complexes have applications in materials science, particularly in the development of novel materials with unique electronic properties (Asker & Filiz, 2013).

Anion Transport and Electrochemistry

  • Anion Transport : A study on derivatives of benzimidazolylbenzene, which shares structural similarities with 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene, demonstrated potent anion transport capabilities. This has implications in the development of materials for ion transport and sensing applications (Peng et al., 2016).

  • Two-Photon Absorption and Electrochemistry : A related compound was synthesized and characterized for its electrochemical properties and two-photon absorption characteristics. These properties are crucial for applications in optoelectronics and photonics (Hai, 2009).

Electrochromic Devices and Polymers

  • Electrochromic Polymers for Devices : Researchers have developed polymers based on compounds structurally similar to 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene. These polymers are used in electrochromic devices, particularly as electrodes for flexible electrochromic devices. This application is significant in the field of flexible electronics and smart windows (Kuo et al., 2022).

properties

IUPAC Name

3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
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1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Reactant of Route 6
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

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